N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product . Another method involves the coupling of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts and metal catalysts is common in industrial settings to enhance reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with aldehydes or ketones typically yields substituted benzoxazole derivatives with enhanced biological activities .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and sensing material due to its excellent photophysical properties . In biology and medicine, benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, anti-inflammatory, and anti-HIV activities . The compound is also used in industrial applications as an intermediate for the synthesis of dyes and other biologically active molecules .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. Benzoxazole derivatives are known to inhibit protein tyrosine phosphatase-1B (PTB-1B), which plays a role in regulating insulin signaling and glucose homeostasis . The compound’s antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and induce apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide include other benzoxazole derivatives such as N-[3-(benzoxazol-2-ylamino)phenyl]amine and N-[3-(benzimidazol-2-ylamino)phenyl]amine . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart from other benzoxazole derivatives is its unique combination of photophysical properties and biological activities. Its ability to act as a fluorescent probe and its diverse range of biological activities make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-26(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)27-29-23-13-7-8-14-24(23)31-27/h1-18,25H,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXSUACTBOKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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